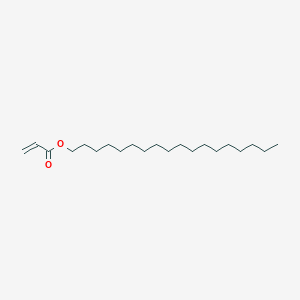

Octadecyl acrylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

octadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAJWMJJORKPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-77-0 | |

| Record name | Poly(octadecyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063613 | |

| Record name | Stearyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid | |

| Record name | 2-Propenoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4813-57-4 | |

| Record name | Stearyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4813-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L37WJG7RTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of stearyl acrylate

Stearyl Acrylate: A Comprehensive Technical Guide

Introduction

Stearyl acrylate (SA), also known as octadecyl acrylate, is an organic compound classified as a long-chain alkyl acrylate ester.[1] Its chemical structure consists of a C18 stearyl group attached to an acrylate moiety. This monofunctional monomer is characterized by the high reactivity typical of acrylates combined with a long, hydrophobic alkyl chain.[2][3] These features impart desirable properties such as hydrophobicity, flexibility, low shrinkage, and weatherability to the polymers it forms.[2][3] Stearyl acrylate is a versatile feedstock for chemical syntheses, readily undergoing addition reactions and forming both homopolymers and copolymers.[3] It is widely used in the formulation of coatings, adhesives, sealants, lubricants, and textiles.[4][5] For researchers and professionals in drug development, its biocompatibility and ability to form hydrophobic, lubricating polymers make it a valuable component in creating advanced drug delivery systems.[6]

Physical Properties

Stearyl acrylate is a colorless to pale yellow liquid or waxy solid at room temperature, possessing a mild, characteristic ester or acrylic-like odor.[2][4][6] It solidifies into white crystals at lower temperatures.[4] Its physical state is dependent on purity and ambient temperature.

Table 1: Physical Properties of Stearyl Acrylate

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₀O₂ | [4][7] |

| Molecular Weight | 324.5 to 324.6 g/mol | [2][4][7][8] |

| Appearance | Colorless to pale yellow liquid or waxy solid | [4][6] |

| Physical Form | Solid, liquid, paste, or waxy solid | [2][8][9] |

| Odor | Mild, specific, acrylic-like | [2][6][9] |

| Density | 0.868 - 0.904 g/cm³ at 20°C | [2][4][6][9] |

| Melting/Freezing Point | 20°C to 34°C | [2][4][8][9] |

| Boiling Point | ~400.2°C at 760 mmHg; 160°C at 3 hPa | [2][4][8] |

| Flash Point | 153.1°C to 190°C | [4][8] |

| Vapor Pressure | 1.29E-06 mmHg to 4.13E-06 hPa at 20-25°C | [2][4][9] |

| Refractive Index | 1.452 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, toluene, acetone, hexane) | [4][6][10] |

| Glass Transition Temp. (Tg) | -58 °C (homopolymer) | [2][3] |

Chemical Properties

Stearyl acrylate is primarily used as a monomer for polymerization.[4] It can be copolymerized with a wide range of other monomers, including (meth)acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene.[2][8] This versatility allows for the synthesis of copolymers with tailored properties.[4]

Table 2: Chemical Specifications of Stearyl Acrylate

| Property | Value | Source(s) |

| Purity (Assay) | ≥92% to ≥98% | [2][3][6] |

| Acid Value | ≤1.0 mg KOH/g | [6] |

| Water Content | ≤0.1% to ≤0.5% | [2][3][6] |

| Inhibitor (MEHQ) | 175 ± 25 ppm | [2][3][8] |

Reactivity and Stability

As an acrylate, SA readily undergoes free-radical polymerization.[4] To prevent premature polymerization during storage, it is stabilized with an inhibitor, typically hydroquinone monomethyl ether (MEHQ).[2][8] The presence of dissolved oxygen is crucial for the stabilizer to function effectively; therefore, stearyl acrylate must always be stored under air and never under inert gases.[2][3][8]

It is a flammable liquid and should be kept away from high temperatures, open flames, and oxidizing agents.[4] The recommended maximum storage temperature is 35°C, under which a storage stability of one year can be expected.[2][3][8] If the product crystallizes, it can be melted by heating up to 60°C for no more than five days to avoid degradation.[2][3][8]

Synthesis and Characterization

Synthesis

The most common method for preparing stearyl acrylate is the esterification reaction between acrylic acid and octadecanol (stearyl alcohol).[4] This reaction is typically conducted in the presence of an acid or esterification catalyst.[4]

Caption: Synthesis of Stearyl Acrylate via Esterification.

Experimental Protocols

The characterization of stearyl acrylate involves a combination of spectroscopic, chromatographic, and thermal analysis techniques to confirm its structure, purity, and thermal properties.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used for structural confirmation.[11]

-

Protocol for ¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the stearyl acrylate sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) within an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Expected Signals: The spectrum will show characteristic peaks for the vinyl protons of the acrylate group (typically between 5.8 and 6.4 ppm), the methylene protons adjacent to the ester oxygen (~4.1 ppm), a triplet for the terminal methyl group of the stearyl chain (~0.88 ppm), and a large signal complex for the numerous methylene groups of the alkyl chain (~1.25 ppm).

-

-

Protocol for FT-IR Spectroscopy:

-

Place a small drop of liquid stearyl acrylate (if melted) or a small amount of solid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Expected Signals: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching peak around 1720-1730 cm⁻¹, C-O stretching peaks between 1100-1300 cm⁻¹, and strong C-H stretching peaks from the alkyl chain just below 3000 cm⁻¹.[12]

-

Purity is typically determined by gas chromatography.[3][6]

-

Protocol for Gas Chromatography:

-

Prepare a dilute solution of stearyl acrylate in a suitable volatile solvent (e.g., acetone, hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Run a temperature program that allows for the separation of the main component from any impurities or residual reactants.

-

Calculate the purity based on the relative peak areas in the resulting chromatogram.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and stability.[11][13]

-

Protocol for Differential Scanning Calorimetry (DSC):

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat and cool the sample under a nitrogen atmosphere at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting and crystallization events (e.g., 0°C to 60°C).[11][14]

-

The resulting thermogram will show an endothermic peak for melting and an exothermic peak for crystallization, from which the melting point (Tm) and heat of fusion (ΔHf) can be determined.[13]

-

-

Protocol for Thermogravimetric Analysis (TGA):

-

Place an accurately weighed sample (5-10 mg) into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600°C).[11]

-

The TGA curve plots the percentage of weight loss versus temperature, indicating the onset of thermal decomposition and the material's overall thermal stability.

-

Caption: Experimental Workflow for Stearyl Acrylate Characterization.

Safety and Hazards

Stearyl acrylate is classified as an irritant and may cause sensitization upon skin contact.[4][7] It is also considered toxic to aquatic life with long-lasting effects.[4][15]

-

GHS Hazard Classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[7][15][16]

-

Eye Irritation (Category 2): Causes serious eye irritation.[7][15][16]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[7][15][16]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][15][16]

-

Hazardous to the Aquatic Environment (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[4][15][16]

-

-

Handling and Personal Protective Equipment (PPE):

-

Use only in well-ventilated areas and avoid breathing dust, fumes, or vapor.[4][16]

-

Wear protective gloves, clothing, and eye/face protection.[4][16]

-

Wash hands thoroughly after handling.[16]

-

Contaminated work clothing should not be allowed out of the workplace.[16]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

-

If skin irritation or rash occurs, get medical attention.[16]

-

Applications in Drug Development

While stearyl acrylate has broad industrial applications, its specific properties are highly relevant to the field of drug development. The long C18 alkyl chain provides significant hydrophobicity, and its ability to be polymerized allows for the creation of novel biomaterials.

-

Controlled-Release Formulations: Poly(stearyl acrylate) and its copolymers can be used to create hydrophobic matrices or nanoparticles. These structures can encapsulate therapeutic agents, protecting them from degradation and controlling their release rate, which is particularly useful for sustained-release drug delivery systems.

-

Surface Modification: The hydrophobic nature of stearyl acrylate can be used to modify the surfaces of medical devices or drug carriers to improve biocompatibility or to control interactions with biological environments.

-

Formation of Smart Polymers: Copolymers of stearyl acrylate can exhibit temperature-responsive behavior. For example, hydrogels containing poly(stearyl acrylate) can undergo a hard-to-soft transition based on the crystalline-to-amorphous transition of the stearyl side chains, making them candidates for thermosensitive shape-memory materials in biomedical applications.[14]

-

Excipients: Due to its film-forming properties, it can be used in topical formulations to help maintain skin moisture.[17]

References

- 1. specialchem.com [specialchem.com]

- 2. jamorin.com [jamorin.com]

- 3. chemicals.basf.com [chemicals.basf.com]

- 4. chembk.com [chembk.com]

- 5. kowachemical.com [kowachemical.com]

- 6. nbinno.com [nbinno.com]

- 7. Stearyl acrylate | C21H40O2 | CID 62552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jamorin.com [jamorin.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. CAS 4813-57-4: Stearyl acrylate | CymitQuimica [cymitquimica.com]

- 11. ijeas.org [ijeas.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Thermosensitive Shape-Memory Poly(stearyl acrylate-co-methoxy poly(ethylene glycol) acrylate) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. download.basf.com [download.basf.com]

- 16. echemi.com [echemi.com]

- 17. This compound | 4813-57-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Octadecyl Acrylate from Octadecyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl acrylate is a valuable monomer utilized in a diverse range of applications, including the production of softening agents, tackifiers, fiber and paper finishing agents, lubricating oil additives, and flow agents. Its synthesis, primarily from octadecyl alcohol (also known as stearyl alcohol) and an acrylic acid source, is a critical process for obtaining high-purity monomer for subsequent polymerization and formulation. This technical guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and a comparative analysis of process parameters.

The principal routes for the synthesis of this compound are direct esterification and transesterification.[1] Direct esterification, the reaction of octadecyl alcohol with acrylic acid, is a common and straightforward approach, often facilitated by an acid catalyst.[1] To prevent the undesirable premature polymerization of the acrylate monomer, a polymerization inhibitor is typically incorporated into the reaction mixture.[1] Transesterification, an alternative method, involves the reaction of an alkyl acrylate (commonly methyl or ethyl acrylate) with octadecyl alcohol.[2] This guide will delve into the specifics of these synthetic pathways, providing the necessary data and procedural details for laboratory and pilot-scale production.

Synthesis Methodologies

The two primary methods for synthesizing this compound from octadecyl alcohol are:

-

Direct Esterification: This method involves the direct reaction of octadecyl alcohol with acrylic acid in the presence of an acid catalyst. The reaction can be carried out with or without a solvent to act as a water-carrying agent (azeotropic distillation).

-

Transesterification: This process utilizes an ester interchange reaction where a lower alkyl acrylate, such as methyl acrylate, reacts with octadecyl alcohol to form this compound and a lower alcohol byproduct (e.g., methanol).[3]

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound, allowing for easy comparison of the different approaches.

| Parameter | Melt Esterification | Solvent Esterification | Cation Exchange Resin Catalysis | Transesterification |

| Reactants | Octadecyl alcohol, Acrylic acid | Octadecyl alcohol, Acrylic acid | Octadecyl alcohol, Acrylic acid | Methyl acrylate, Octadecyl alcohol |

| Molar Ratio (Acid/Alcohol or Ester/Alcohol) | 1.2:1 to 1.5:1[3] | 1.2:1 | 1.3:1 (total) | 2.5:1 |

| Catalyst | p-Toluenesulfonic acid[4] | p-Toluenesulfonic acid | Sulfonic acid type cation exchange resin[1][5] | p-Toluenesulfonic acid[6] |

| Catalyst Loading (% of octadecyl alcohol weight) | 0.5% to 1.2%[3] | 1.0% | Not specified | Not specified |

| Inhibitor | Hydroquinone, Resorcinol, Phenothiazine | Hydroquinone[7] | Hydroquinone, Phenothiazine[5] | Hydroquinone[6] |

| Inhibitor Loading (% of octadecyl alcohol weight) | 0.3% to 0.8%[3] | 0.5% to 1.0% | ~0.5% | Not specified |

| Solvent | None | Toluene | None | Not specified |

| Reaction Temperature (°C) | 60-120 (reflux), then 130-140[3] | 110-120 (reflux) | 110, then 130[5] | Not specified (distillation of methanol) |

| Reaction Time (hours) | 5.5 to 6.5[3] | 8 | 4.5 | Not specified |

| Yield (%) | 93.5% to 94.3%[3] | >90% | 96.1%[1][5] | 82% (for C8 methacrylate)[6] |

| Product Purity (%) | Not specified | >90% | 99.07%[1][5] | Not specified |

Experimental Protocols

Melt Esterification Method

This protocol is based on a direct esterification process without the use of a solvent.

Materials:

-

Octadecyl alcohol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

5% (w/v) Sodium hydroxide solution

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add octadecyl alcohol and the polymerization inhibitor (hydroquinone, 0.3-0.8% of the octadecanol weight).[3]

-

Heat the mixture to 60°C to completely melt the octadecyl alcohol.[3]

-

Successively add acrylic acid (1.2 to 1.5 times the molar amount of octadecanol) and the catalyst (p-toluenesulfonic acid, 0.5-1.2% of the octadecyl alcohol weight).[3]

-

Increase the temperature to between 60°C and 120°C and allow the mixture to reflux for 2 to 3 hours, continuously separating the water generated during the reaction.[3]

-

After the initial reflux, further increase the temperature to 130°C to 140°C and maintain for 2 to 4 hours.[3]

-

Following the reaction, remove any unreacted acrylic acid and residual water via vacuum distillation.[3]

-

Wash the resulting product with a 5% aqueous sodium hydroxide solution, followed by washing with water until the product is neutral.[3]

-

Dry the final product under vacuum at 40°C for 6 to 8 hours to obtain waxy solid this compound.[3]

Cation Exchange Resin Catalyzed Esterification

This method utilizes a solid acid catalyst, which can be easily recovered and potentially reused.

Materials:

-

Stearyl alcohol (Octadecyl alcohol)

-

Acrylic acid

-

Sulfonic acid type cation exchange resin

-

Hydroquinone

-

Phenothiazine

-

Saturated sodium chloride solution

-

15% Sodium carbonate solution

-

Deionized water

Procedure:

-

Add 270 parts by mass of stearyl alcohol to a reaction vessel and heat to melt it completely.[5]

-

Add 1 part by mass of hydroquinone and 0.3 parts by mass of phenothiazine as inhibitors.[5]

-

Add 54 parts by mass of acrylic acid (molar ratio of alcohol to acid is approximately 1:0.75) and 1.5 parts by mass of the sulfonic acid type cation exchange resin.[5]

-

Heat the mixture to 110°C and reflux for 2 hours, separating the water formed.[5]

-

Continue the reaction under reduced pressure for 0.5 hours.[5]

-

Add an additional 39.6 parts by mass of acrylic acid and raise the temperature to 130°C for 2 hours, continuing to separate the water.[5]

-

Continue the reaction under reduced pressure for 1 hour to distill off remaining water and excess acrylic acid.[5]

-

Lower the temperature to 105°C and separate the cation exchange resin by filtration.[5]

-

Wash the filtrate by first adding 40 parts by mass of water, then 20 parts by mass of saturated sodium chloride solution, and finally 15 parts by mass of a 15% sodium carbonate solution. Stir for 30 minutes and then allow the layers to separate.[5]

-

Wash the product with water until neutral.[5]

-

Decolorize and dry the product at 65°C to obtain colorless and transparent stearyl acrylate.[5]

Visualizations

Signaling Pathways and Workflows

Caption: Direct Esterification Pathway for this compound Synthesis.

Caption: General Experimental Workflow for Melt Esterification.

References

- 1. This compound | 4813-57-4 | Benchchem [benchchem.com]

- 2. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 3. CN101270046A - Technique for preparing this compound with fusion esterification method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 7. sfdchem.com [sfdchem.com]

A Technical Guide to the Direct Esterification of Acrylic Acid for the Synthesis of Octadecyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of octadecyl acrylate through the direct esterification of acrylic acid with octadecanol (stearyl alcohol). The document details the underlying reaction mechanism, compares various synthesis methodologies, and presents optimized experimental protocols. Quantitative data is summarized for clear comparison, and key processes are visualized to facilitate understanding.

Introduction: The Fischer-Speier Esterification Pathway

This compound is a valuable monomer used in the synthesis of polymers for a wide range of applications, including coatings, adhesives, sealants, and lubricating oil additives.[1] Its long alkyl chain imparts desirable properties such as hydrophobicity, flexibility, and adhesion to nonpolar surfaces.[1] The most common and direct method for its synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between acrylic acid and a long-chain alcohol, in this case, 1-octadecanol.

The fundamental challenge in this synthesis is the reversible nature of the esterification reaction.[2] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by either using an excess of one reactant or, more commonly, by continuously removing the water produced during the reaction.[2] A critical consideration is the propensity of acrylic acid and its resulting ester to undergo polymerization at elevated temperatures, necessitating the use of polymerization inhibitors.[2][3]

Reaction Mechanism and Synthesis Workflow

The direct esterification proceeds via a well-established acid-catalyzed mechanism. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate which then eliminates water to form the ester.

The overall experimental workflow involves several key stages, from initial reaction setup to the final purification of the product. This process can be adapted for both solvent-based and solvent-free (melt) synthesis.

Synthesis Methodologies and Quantitative Data

Two primary methods for the direct esterification of acrylic acid to this compound have been reported: solvent-based synthesis using a water-carrying agent and solvent-free melt esterification. The melt esterification method is often considered a more advanced and cleaner production process as it avoids the use of potentially toxic solvents.[4]

The choice of catalyst is crucial, with common options including homogeneous acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as heterogeneous catalysts like strong acid cation exchange resins.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

- 4. CN101270046A - Technique for preparing this compound with fusion esterification method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sfdchem.com [sfdchem.com]

- 7. researchgate.net [researchgate.net]

Molecular weight and formula of octadecyl acrylate

An In-depth Technical Guide to Octadecyl Acrylate

Introduction

This compound, also known as stearyl acrylate, is a long-chain alkyl acrylate monomer with significant applications in the synthesis of specialty polymers and copolymers.[1] Its chemical structure, featuring a long hydrophobic alkyl chain and a reactive acrylate group, imparts unique properties to the polymers derived from it, such as hydrophobicity, flexibility, and low-temperature performance.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, polymerization, and potential applications of this compound, with a focus on information relevant to researchers in chemistry and drug development.

Molecular and Physical Properties

This compound is a versatile monomer used in the synthesis of a variety of polymer materials.[2] It typically appears as a colorless to pale yellow liquid or a waxy solid at room temperature.[1][3] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C21H40O2 | [1][2][4] |

| Molecular Weight | 324.54 g/mol | [2][3][4] |

| CAS Number | 4813-57-4 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid or waxy solid | [1][3] |

| Density | 0.8 g/mL at 25 °C | [2][5] |

| Melting Point | 32-34 °C | [2][5] |

| Boiling Point | >200 °C at 760 mmHg | [3] |

| Flash Point | >230 °F | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, acetone, and hexane. | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of octadecanol (stearyl alcohol) with acrylic acid.[6][7] This reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.[6]

Experimental Protocol: Direct Esterification

The following protocol is a generalized procedure based on common laboratory synthesis methods.[8][9]

Materials:

-

Stearyl alcohol (Octadecanol)

-

Acrylic acid

-

Catalyst (e.g., p-toluenesulfonic acid, sulfonic acid type cation exchange resin)[7][8]

-

Sodium carbonate solution (for washing)

-

Saturated sodium chloride solution (for washing)

Procedure:

-

Melt stearyl alcohol in a reaction vessel by raising the temperature.

-

Add the polymerization inhibitor (e.g., hydroquinone) and the catalyst (e.g., p-toluenesulfonic acid) to the molten stearyl alcohol.

-

Add acrylic acid to the mixture. The molar ratio of acrylic acid to stearyl alcohol can be varied, for instance, a ratio of 1.2:1 has been reported to yield good conversion rates.[7]

-

Heat the reaction mixture to a temperature between 110°C and 130°C and reflux for several hours (e.g., 2 hours).[8] During this time, the water formed during the esterification is separated.

-

Continue the reaction under reduced pressure to remove the remaining water and excess acrylic acid.

-

Cool the mixture and filter to remove the catalyst.

-

Wash the filtrate with a sodium carbonate solution and then with a saturated sodium chloride solution to remove any remaining acidic impurities.

-

Wash the product with water until it is neutral.

-

Dry the final product, for example, under vacuum at 40°C, to obtain this compound as a waxy solid.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via direct esterification.

Polymerization of this compound

This compound is a monomer that readily undergoes polymerization, particularly free-radical polymerization, to form poly(this compound).[1] This polymer is utilized in various applications due to its hydrophobic nature and other desirable properties.

Experimental Protocol: Free-Radical Solution Polymerization

The following is a representative protocol for the solution polymerization of this compound.

Materials:

-

This compound monomer

-

Solvent (e.g., toluene)

-

Initiator (e.g., azobisisobutyronitrile - AIBN)[6]

-

Non-solvent for precipitation (e.g., methanol)[6]

Procedure:

-

Dissolve the this compound monomer in a suitable solvent, such as toluene, in a reaction flask.

-

Add the free-radical initiator, AIBN, to the solution.

-

Heat the reaction mixture to a specific temperature, for example, 70°C, under an inert atmosphere (e.g., nitrogen).[6]

-

Maintain the reaction at this temperature for a set period to allow for polymerization to occur.

-

After the polymerization is complete, isolate the polymer by precipitation in a non-solvent like methanol.[6]

-

Filter and dry the resulting poly(this compound).

Polymerization Workflow Diagram

Caption: Workflow for the free-radical solution polymerization of this compound.

Applications in Research and Drug Development

The unique properties of this compound and its corresponding polymer make them valuable in various research and development areas.

-

Polymer Synthesis: It is a key monomer for creating polymers with hydrophobic and lubricating characteristics.[3] These polymers are used as co-modifiers in acrylic resins for coatings and adhesives and as additives in lubricants.[3]

-

Drug Delivery: Copolymers containing this compound can form micelles in aqueous solutions, which have the potential to be used as nanocarriers for drug delivery.[6] The hydrophobic octadecyl side chains can form the core of these micelles, encapsulating hydrophobic drugs.[6] The synthesis of block copolymers using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allows for the creation of well-defined amphiphilic structures suitable for forming such micellar aggregates in water.[6] While specific drug delivery systems based solely on poly(this compound) are not extensively detailed, the principles of using biodegradable and biocompatible polymers like polyesters for controlled drug release are well-established.[10][11][12][13]

Safety and Handling

This compound is classified as causing skin and serious eye irritation and may cause respiratory irritation.[14] It is also considered toxic to aquatic life with long-lasting effects.[14] When handling this chemical, it is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area.[15] For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15][16]

References

- 1. This compound/Stearyl Acrylate CAS 4813-57-4 SA - Buy this compound/Stearyl Acrylate, CAS 4813-57-4, SA Product on Boss Chemical [bosschemical.com]

- 2. This compound | 4813-57-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:4813-57-4 | Chemsrc [chemsrc.com]

- 6. This compound | 4813-57-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN101270046A - Technique for preparing this compound with fusion esterification method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. scipoly.com [scipoly.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octadecyl Acrylate Monomer: Purity, Specifications, and Experimental Protocols

This compound (ODA), also known as stearyl acrylate, is a long-chain alkyl acrylate monomer crucial in the synthesis of specialty polymers. Its significant hydrophobic properties, flexibility, and low-temperature performance make it a valuable component in a multitude of applications, ranging from coatings and adhesives to advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of this compound's purity, specifications, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.

Physicochemical Properties and Specifications

This compound is a waxy solid at room temperature, which becomes a colorless to pale yellow liquid upon heating.[1][4] Its key properties and typical industrial specifications are summarized in the table below.

| Property | Specification | Reference(s) |

| Chemical Name | This compound, Stearyl acrylate | [1][4] |

| CAS Number | 4813-57-4 | [1][4] |

| Molecular Formula | C₂₁H₄₀O₂ | [1][3][4] |

| Molecular Weight | 324.54 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid or waxy solid | [1][2][4] |

| Purity (GC Analysis) | ≥97% - 99.07% | [1][2][5] |

| Melting Point | 25–34 °C | [1][3][4][6][7] |

| Boiling Point | >200 °C at 760 mmHg | [1][3][4] |

| Density | 0.8 - 0.89 g/cm³ at 20-25°C | [1][4][6][7] |

| Acid Value | ≤1.0 mg KOH/g | [1][2][5] |

| Moisture Content (Karl Fischer) | ≤0.5% | [1][2] |

| Inhibitor | Typically 200 ppm MEHQ (monomethyl ether hydroquinone) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, acetone, and hexane | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of stearyl alcohol (octadecanol) with acrylic acid.[2][5][8][9] This reaction is typically catalyzed by an acid and requires the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.[8][10]

Experimental Protocol: Direct Esterification

This protocol is a synthesized representation of common lab-scale synthesis procedures.

Materials:

-

Stearyl alcohol (Octadecanol)

-

Acrylic acid

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or a strong acid cation exchange resin[5][9]

-

Solvent (optional, for azeotropic removal of water): Toluene

-

Saturated sodium chloride solution

-

15% Sodium carbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add stearyl alcohol.

-

Melting: Gently heat the flask to melt the stearyl alcohol completely.[5]

-

Addition of Reagents: To the molten stearyl alcohol, add the polymerization inhibitor (e.g., 1 part by mass of hydroquinone) and the acid catalyst (e.g., 1.5 parts by mass of sulfonic acid type acrylic cation exchange resin).[5]

-

Addition of Acrylic Acid: Slowly add acrylic acid. A typical molar ratio of acrylic acid to stearyl alcohol is between 1:0.55 and 1.2:1.[5][9]

-

Reaction: Heat the mixture to 110-130°C and reflux for 2-8 hours.[5][9] Water produced during the esterification will be collected in the Dean-Stark trap.

-

Completion and Removal of Excess Reactants: Once the theoretical amount of water is collected, apply a vacuum to the system to distill off any remaining water and excess acrylic acid.[5]

-

Purification:

-

Cool the reaction mixture and, if a solid catalyst was used, filter it out.[5]

-

Wash the filtrate with water, followed by a saturated sodium chloride solution, and then a 15% sodium carbonate solution to neutralize any remaining acid.[5] Stir for 30 minutes, then allow the layers to separate and remove the aqueous layer.

-

Wash the organic layer with water until it is neutral.[5]

-

Dry the product over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent. The resulting product is crude this compound.

-

-

Final Product: The final product should be a colorless and transparent liquid (when warm) or a waxy solid (at room temperature).[5] A typical yield is around 96%, with a purity of approximately 99%.[5]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Purity Analysis

To ensure the quality and purity of the synthesized monomer, several analytical techniques are employed.

Experimental Protocols for Characterization

-

Gas Chromatography (GC):

-

Objective: To determine the purity of the this compound monomer and to quantify any residual starting materials (stearyl alcohol, acrylic acid) or by-products.

-

Methodology: A gas chromatograph equipped with a flame ionization detector (FID) is typically used. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable. The sample is dissolved in a volatile solvent like hexane or acetone. The injector and detector temperatures are set high enough to ensure volatilization without degradation. A temperature gradient program for the oven is used to separate compounds with different boiling points effectively. Purity is determined by the area percentage of the main peak.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Objective: To confirm the chemical structure by identifying characteristic functional groups.

-

Methodology: A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Key peaks to identify for this compound include:

-

C=O stretching (ester): ~1720-1740 cm⁻¹

-

C=C stretching (acrylate): ~1635 cm⁻¹

-

C-H stretching (alkyl chain): ~2850-2950 cm⁻¹

-

=C-H bending (acrylate): ~810 cm⁻¹

-

-

The disappearance of the broad O-H peak from stearyl alcohol and acrylic acid indicates the completion of the esterification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

Objective: To provide detailed structural confirmation of the monomer.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). Characteristic chemical shifts (δ) for this compound are:

-

~5.8-6.4 ppm: Vinyl protons of the acrylate group (3H)

-

~4.1 ppm: Methylene protons adjacent to the ester oxygen (-O-CH₂-) (2H)

-

~1.6 ppm: Methylene protons beta to the ester oxygen (-O-CH₂-CH₂-) (2H)

-

~1.2-1.4 ppm: Methylene protons of the long alkyl chain (-(CH₂)₁₅-) (~30H)

-

~0.9 ppm: Terminal methyl protons (-CH₃) (3H)

-

-

Logical Flow for Monomer Characterization

Caption: Logical workflow for the characterization of this compound.

Role in Drug Development

This compound's utility in drug development stems from its long hydrophobic alkyl chain.[4] When copolymerized with hydrophilic monomers, it forms amphiphilic polymers.[8] These copolymers can self-assemble in aqueous solutions to form structures like micelles or nanoparticles, which are effective vehicles for drug delivery.[8]

Mechanism of Action in Drug Delivery: The primary role of ODA in these systems is to form the hydrophobic core of the nanoparticle or micelle. This core serves as a reservoir for poorly water-soluble drugs, effectively encapsulating them and improving their solubility and bioavailability.[11] The overall construct protects the drug from premature degradation and can be further functionalized for targeted delivery. It is important to note that this compound itself does not have a direct pharmacological effect or interact with specific signaling pathways; its function is that of a structural component in the drug delivery vehicle.

Conceptual Diagram: Nanoparticle Formation for Drug Delivery

Caption: Formation of drug delivery nanoparticles using this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound/Stearyl Acrylate CAS 4813-57-4 SA - Buy this compound/Stearyl Acrylate, CAS 4813-57-4, SA Product on Boss Chemical [bosschemical.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 4813-57-4 [chemicalbook.com]

- 7. This compound | CAS#:4813-57-4 | Chemsrc [chemsrc.com]

- 8. This compound | 4813-57-4 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Health and Safety of Octadecyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for octadecyl acrylate (CAS No. 4813-57-4), a long-chain alkyl acrylate monomer. The information is intended to assist researchers, scientists, and drug development professionals in handling this chemical safely and responsibly.

Executive Summary

This compound is a combustible solid that presents hazards primarily related to skin, eye, and respiratory irritation. It is also classified as toxic to aquatic life with long-lasting effects. While it has low acute oral and dermal toxicity, appropriate personal protective equipment and handling procedures are essential to minimize exposure and ensure a safe working environment. This guide summarizes the available toxicological data, outlines experimental protocols for safety assessment, and discusses potential mechanisms of toxicity.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H317: May cause an allergic skin reaction.[2]

-

H411: Toxic to aquatic life with long lasting effects.[1][2]

The signal word for this compound is "Warning".[1][2]

Toxicological Data

The available quantitative toxicological data for this compound and related compounds are summarized in the tables below. It is important to note that specific data for this compound is limited in some areas, and in such cases, data from read-across substances or the general class of acrylates are provided for context.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Guideline |

| LD50 | Rat (female) | Oral | > 2,000 mg/kg | OECD 423 |

| LD50 | Rat (male/female) | Dermal | > 5,000 mg/kg | OECD 402 |

Data for a structurally related substance, 2-Propenoic acid, hexadecyl ester.

Table 2: Ecotoxicity Data

| Endpoint | Species | Duration | Value | Guideline |

| EC50 | Daphnia magna | 48 hours | 6.2 - 9 mg/L | Not Specified |

| LC50 | Daphnia pulex | 48 hours | 1.4 - 15 mg/L | Not Specified |

| EC50 (Water Soluble Fraction) | Daphnia magna | 48 hours | > 100 mg/L (loading rate) | OECD 202 |

Note: The ecotoxicity data presented is for acrylates in general or for the water-soluble fraction of a C16-18 alkyl acrylate, as specific data for this compound is limited.[1][3]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the experimental evaluation of the health and safety of this compound.

Acute Oral Toxicity (OECD 423)

This method determines the acute oral toxicity of a substance.

Methodology:

-

Healthy, young adult female rats are selected and fasted overnight.

-

A single oral dose of this compound is administered. A limit dose of 2000 mg/kg is often used initially.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded at regular intervals.

-

At the end of the observation period, a gross necropsy is performed on all surviving animals.

Acute Dermal Toxicity (OECD 402)

This test assesses the toxicity of a substance following a single dermal application.

Methodology:

-

Healthy young adult rats (both sexes) are used. The fur is clipped from the dorsal area of the trunk.

-

The test substance is applied to the skin at a limit dose (e.g., 5000 mg/kg) and covered with a porous gauze dressing and non-irritating tape for 24 hours.

-

Animals are observed for mortality, clinical signs of toxicity, and skin reactions for 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404)

This protocol evaluates the potential of a substance to cause skin irritation.

Methodology:

-

Healthy young adult albino rabbits are used.

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area.

-

0.5 g of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

After exposure, the patch is removed, and the skin is washed.

-

Dermal reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (OECD 405)

This test determines the potential of a substance to cause eye irritation or damage.

Methodology:

-

Healthy young adult albino rabbits are used.

-

A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Ocular reactions (corneal opacity, iritis, and conjunctival redness and chemosis) are scored according to a graded scale.

Potential Mechanisms of Toxicity

The toxicity of acrylates is generally attributed to their electrophilic nature, which allows them to react with endogenous nucleophiles, such as the thiol group of glutathione (GSH). This interaction can lead to a variety of cellular effects.

Glutathione Depletion and Oxidative Stress

The primary mechanism of acrylate toxicity is believed to be the depletion of intracellular glutathione.[1][3] This can lead to a state of oxidative stress, where the cell's ability to detoxify reactive oxygen species (ROS) is compromised.

Potential Involvement of Signaling Pathways

While specific data for this compound is lacking, studies on other acrylates and related compounds suggest the involvement of stress-activated signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

-

MAPK Pathway: Oxidative stress can activate various branches of the MAPK pathway, which can lead to cellular responses ranging from inflammation and proliferation to apoptosis (programmed cell death).

-

Nrf2 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Electrophilic compounds like acrylates can activate the Nrf2 pathway as a cellular defense mechanism.

Health and Safety Recommendations

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[1]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1][2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from heat, sparks, and open flames. It is sensitive to heat and light.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustible solid. Forms explosive mixtures with air on intense heating.[1] Hazardous decomposition products include carbon oxides.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation. Avoid breathing dust. Ensure adequate ventilation.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as its toxicity to aquatic life. While acute systemic toxicity appears to be low, the primary hazards are associated with direct contact. The likely mechanism of toxicity involves the depletion of glutathione, leading to oxidative stress. By adhering to the recommended safety precautions, including the use of appropriate personal protective equipment and proper handling and storage procedures, the risks associated with the use of this compound in a research and development setting can be effectively managed. Further research is warranted to fill the existing data gaps, particularly concerning inhalation toxicity, repeated dose toxicity, and specific mechanisms of action.

References

The Solubility of Octadecyl Acrylate: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of octadecyl acrylate, a crucial monomer in polymer synthesis, providing researchers, scientists, and drug development professionals with essential data and methodologies for its application.

This compound (ODA), also known as stearyl acrylate, is a long-chain alkyl acrylate monomer with the chemical formula C₂₁H₄₀O₂. Its significant hydrophobic properties and role in conferring flexibility make it a valuable component in the production of a wide array of polymers and copolymers. These are utilized in diverse applications, including coatings, adhesives, lubricants, and drug delivery systems. A thorough understanding of its solubility in various solvents is paramount for its effective use in synthesis, formulation, and purification processes.

Physicochemical Properties of this compound

This compound is typically a colorless to pale yellow liquid or a waxy solid at room temperature, with a melting point ranging from 25 to 34°C. Its long C18 alkyl chain renders it highly nonpolar. This molecular structure is the primary determinant of its solubility behavior, which is governed by the principle of "like dissolves like." Consequently, it is readily soluble in nonpolar organic solvents, while exhibiting extremely low solubility in polar solvents, most notably water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature and available information, a general solubility profile can be outlined.

Table 1: Solubility Profile of this compound

| Solvent | Chemical Class | Solubility |

| Water | Inorganic | Insoluble |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Hexane | Aliphatic Hydrocarbon | Soluble |

| Acetone | Ketone | Soluble |

| Ethanol | Alcohol (Polar, Protic) | Sparingly Soluble |

| Methanol | Alcohol (Polar, Protic) | Sparingly Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

Note: "Soluble" indicates that the substance is expected to dissolve to a significant extent, while "Sparingly Soluble" suggests limited solubility. "Insoluble" indicates negligible solubility.

To provide a contextual reference for the solubility of long-chain hydrophobic compounds, the following table presents experimentally determined solubility data for stearic acid, a structurally related C18 fatty acid. While not a direct substitute for this compound data, it illustrates the expected trends in solubility across different solvent classes.

Table 2: Experimental Solubility of Stearic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Ethanol | 20 | 2.36 |

| Acetone | 20 | 4.65 |

| Ethyl Acetate | 20 | 10.7 |

| Chloroform | 20 | 16.2 |

| Toluene | 20 | 17.5 |

Data for stearic acid is provided for illustrative purposes to show the trend of increasing solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected Solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with Evaporative Light Scattering Detector, HPLC-ELSD)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Pipette a known volume or mass of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. For a waxy solid like this compound, this may take 24 to 72 hours. It is advisable to conduct a preliminary study to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a minimum of one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the final weight of the volumetric flask containing the filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a calibration curve using the analytical instrument of choice (e.g., GC-FID).

-

Analyze the diluted sample filtrate to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships and experimental processes involved in understanding the solubility of this compound.

Figure 1: Experimental workflow for determining the solubility of this compound.

Figure 2: The "like dissolves like" principle governing this compound solubility.

A Technical Guide to the Thermal Properties of Poly(octadecyl acrylate)

This guide provides a comprehensive overview of the thermal stability and melting point of poly(octadecyl acrylate) (POA), a polymer of significant interest in fields such as drug delivery and advanced materials. Understanding the thermal characteristics of POA is critical for its processing, application, and stability assessment. This document consolidates key quantitative data, outlines detailed experimental methodologies, and illustrates the analytical workflow for characterizing this polymer.

Quantitative Thermal Properties

The thermal behavior of poly(this compound) is characterized by its melting transition and its decomposition profile at elevated temperatures. The long octadecyl side chains of POA have a tendency to crystallize, which significantly influences its thermal properties.[1] Below is a summary of the key thermal data reported in the literature.

| Thermal Property | Value | Notes |

| Melting Point (Tm) | 48.1 °C | Onset temperature from DSC analysis.[2] |

| 48–55 °C | Temperature range observed via DSC.[1] | |

| 51 °C | ||

| Heat of Fusion (ΔHf) | 100.2 J/g | [2] |

| Decomposition Temperature | 280–456 °C | Temperature range from TGA analysis.[2] |

| Glass Transition (Tg) | -75 to -60 °C | This value is reported for the this compound (ODA) homopolymer.[1] |

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[3] It is employed to determine the melting point (Tm), glass transition temperature (Tg), and heat of fusion (ΔHf) of POA.

-

Instrumentation: A Differential Scanning Calorimeter, such as a Netzach Model 200F-3 Maia, is utilized.[1]

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Thermal Program:

-

The sample is initially heated from ambient temperature (e.g., 20 °C) to a temperature above its melting point (e.g., 120 °C) to erase any prior thermal history.[1]

-

The sample is then cooled to a low temperature (e.g., -80 °C).[1]

-

A second heating scan is performed at a controlled rate, typically 10 °C/min, up to a high temperature (e.g., 400 °C).[1]

-

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[1]

-

Data Analysis: The second heating scan is typically reported to ensure a consistent thermal history.[1] The melting point is determined from the peak of the endothermic event, and the heat of fusion is calculated from the area under the melting peak.

2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers like POA.

-

Instrumentation: A high-resolution Thermogravimetric Analyzer, such as a TA Instruments 2950, is commonly used.[4]

-

Sample Preparation: A small quantity of the polymer (typically 10-20 mg) is placed in a tared TGA pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C) to induce thermal decomposition.[4][5]

-

Atmosphere: The experiment is run under an inert nitrogen purge to study the thermal degradation mechanism in the absence of oxygen.

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of decomposition and the temperature ranges for significant mass loss provide critical information about the material's thermal stability.[2]

Visualization of Experimental Workflow

The logical flow for the thermal analysis of poly(this compound) involves sequential characterization to determine its key physical and chemical properties at various temperatures.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Octadecyl Acrylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of octadecyl acrylate is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, complete with experimental protocols and structural assignments.

This compound, a long-chain acrylate ester, is a valuable monomer in polymer synthesis, finding applications in various fields, including the formulation of drug delivery systems, coatings, and adhesives. Its chemical structure, consisting of a C18 alkyl chain attached to an acrylate moiety, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl protons of the acrylate group and the protons of the long octadecyl chain.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.40 | dd | 17.3, 1.4 | Hc (trans to ester) |

| 6.12 | dd | 17.3, 10.4 | Ha (geminal) |

| 5.81 | dd | 10.4, 1.4 | Hb (cis to ester) |

| 4.15 | t | 6.7 | -O-CH₂- |

| 1.65 | p | 6.7 | -O-CH₂-CH₂- |

| 1.25 | br s | - | -(CH₂)₁₅- |

| 0.88 | t | 6.9 | -CH₃ |

dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the vinyl carbons, and the carbons of the octadecyl chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 166.2 | C=O |

| 130.4 | =CH₂ |

| 128.8 | =CH- |

| 64.5 | -O-CH₂- |

| 31.9 | -(CH₂)₁₅-CH₂- |

| 29.7 - 29.1 | -(CH₂)₁₃- |

| 28.6 | -O-CH₂-CH₂- |

| 25.9 | -O-CH₂-CH₂-CH₂- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group of the ester, the carbon-carbon double bond of the acrylate, and the C-H bonds of the alkyl chain.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2916 | Strong | C-H asymmetric stretching (alkyl) |

| 2849 | Strong | C-H symmetric stretching (alkyl) |

| 1731 | Strong | C=O stretching (ester)[1] |

| 1636 | Medium | C=C stretching (alkene)[1] |

| 1465 | Medium | C-H bending (alkyl) |

| 1190 | Strong | C-O stretching (ester) |

| 810 | Medium | =C-H bending (out-of-plane) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. For Attenuated Total Reflectance (ATR) FT-IR, the sample can be analyzed directly without any special preparation.

Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber.

Structural Confirmation Workflow

The combined use of NMR and IR spectroscopy provides a robust method for the structural confirmation of this compound. The logical workflow for this process is illustrated below.

Caption: Workflow for the structural confirmation of this compound using spectroscopic data.

References

Methodological & Application

Application Note: Free-Radical Polymerization of Octadecyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(octadecyl acrylate) (PODA) is a versatile polymer with applications ranging from pour-point depressants in lubricating oils to components in phase change materials and drug delivery systems. Its long alkyl side chain imparts unique hydrophobic and crystalline properties. This document provides detailed protocols for the synthesis of PODA via conventional free-radical polymerization and a more controlled method, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Data Summary

The following table summarizes key quantitative data from representative polymerization experiments of this compound (ODA).

| Polymerization Method | Initiator/Agent | [Monomer]:[Agent]:[Initiator] Ratio | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| Conventional Free-Radical | AIBN | Not Specified | 70 | 5 | > 2 (typical) | Not Specified | [1] |

| RAFT | CPDB/AIBN | 200:1:0.5 | 60 | Varies | Controlled, increases with conversion | ~1.3 | [2] |

| ATRP | CuBr/Ligand | Varies | Varies | Varies | Predetermined, narrow PDI (<1.2) | <1.2 | [3] |

Abbreviations: AIBN (Azobisisobutyronitrile), CPDB (2-Cyanoprop-2-yl dithiobenzoate), ATRP (Atom Transfer Radical Polymerization), Mn (Number-average molecular weight), PDI (Polydispersity Index).

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of this compound

This protocol describes a standard method for synthesizing PODA using a free-radical initiator.

Materials:

-

This compound (ODA), purified by distillation under reduced pressure[2]

-

Toluene

-

Azobisisobutyronitrile (AIBN), recrystallized from ethanol[2]

-

Nitrogen gas

-

Methanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer or temperature controller

-

Nitrogen inlet and outlet

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amount of this compound in toluene.

-

Initiator Addition: Add the initiator, AIBN (typically 1 mol% with respect to the monomer), to the flask.[1]

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization. Maintain a nitrogen atmosphere throughout the reaction.[1]

-

Polymerization: Heat the reaction mixture to 70°C with constant stirring.[1]

-

Reaction Time: Allow the polymerization to proceed for approximately 5 hours at 70°C.[1]

-

Termination and Isolation: After the reaction is complete, cool the flask to room temperature. The resulting polymer solution will be viscous.

-

Purification: Precipitate the polymer by pouring the viscous solution into a large excess of cold methanol with vigorous stirring. The purified PODA will precipitate as a solid.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: RAFT Polymerization of this compound

This protocol provides a method for a controlled polymerization, yielding polymers with a narrow molecular weight distribution.[2]

Materials:

-

This compound (ODA), purified by distillation under reduced pressure[2]

-

Benzene

-

Azobisisobutyronitrile (AIBN), recrystallized from ethanol[2]

-

2-Cyanoprop-2-yl dithiobenzoate (CPDB) as RAFT agent[2]

-

Nitrogen gas

Equipment:

-

Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

-

Magnetic stirrer and heating plate/oil bath